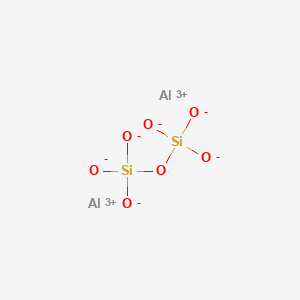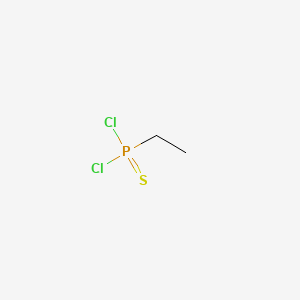
Terbium carbonate
Overview
Description
Terbium carbonate is a chemical compound composed of terbium, a rare earth element, and carbonate ions. It is represented by the chemical formula Tb2(CO3)3. This compound is known for its unique properties, including its luminescence and magnetic characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium carbonate can be synthesized through several methods. One common approach involves the precipitation reaction between terbium nitrate (Tb(NO3)3) and sodium carbonate (Na2CO3) in an aqueous solution. This method is cost-effective and straightforward, producing fine this compound particles . Other methods include homogeneous precipitation, CO2 high-pressure methods, hydrothermal processes, hydroxide-CO2 methods, sol-gel processes, and precipitation of carbonates (bicarbonates) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale precipitation reactions. The reaction conditions are optimized to ensure high yield and purity. The Taguchi experimental design method is often used to evaluate and optimize the parameters influencing the precipitation process .
Chemical Reactions Analysis
Types of Reactions: Terbium carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, terbium(III) can be electrochemically oxidized to terbium(IV) in aqueous carbonate, nitrate, and periodate media .
Common Reagents and Conditions: Common reagents used in reactions with this compound include caesium carbonate, which reacts with terbium(III) acetate to form terbium hydroxycarbonate . The reaction conditions often involve specific pH levels and temperatures to stabilize the desired oxidation states.
Major Products Formed: The major products formed from reactions involving this compound include terbium oxide and terbium hydroxycarbonate. These products are often characterized by their luminescent properties and are used in various applications .
Scientific Research Applications
Terbium carbonate has numerous scientific research applications. In chemistry, it is used to study the luminescent properties of terbium compounds. In biology, this compound is used in biosorption studies to recover terbium from various sources . In medicine, terbium compounds are explored for their potential use in imaging and diagnostic applications. Industrially, this compound is used in the production of terbium oxide, which is a key component in magneto-optical ceramics .
Mechanism of Action
The mechanism of action of terbium carbonate involves its interaction with various molecular targets and pathways. For example, in biosorption studies, terbium(III) ions are adsorbed onto biosorbents, following pseudo-second-order kinetics . The molecular targets include functional groups on the biosorbent surface, which interact with terbium ions through electrostatic and coordination bonds.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to terbium carbonate include other rare earth carbonates such as europium carbonate, gadolinium carbonate, and dysprosium carbonate. These compounds share similar chemical properties due to their position in the lanthanide series .
Uniqueness: this compound is unique due to its specific luminescent properties, which are not as pronounced in other rare earth carbonates. Additionally, terbium’s ability to exist in multiple oxidation states (III and IV) adds to its versatility in various chemical reactions and applications .
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique properties, including luminescence and multiple oxidation states, make it valuable in research and industry. Understanding its preparation methods, chemical reactions, and applications can further enhance its utilization in various fields.
Properties
IUPAC Name |
terbium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Tb/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEHHJBYKPTNLM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O9Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890612 | |
| Record name | Terbium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6067-34-1 | |
| Record name | Carbonic acid, terbium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006067341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, terbium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diterbium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1605730.png)









